molecular formula C8H15NO2 B1370771 4-Morpholinobutanal

4-Morpholinobutanal

Cat. No.: B1370771
M. Wt: 157.21 g/mol
InChI Key: ZZGKOQRMQKGEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholinobutanal is a morpholine-containing organic compound characterized by a butanal (four-carbon aldehyde) backbone substituted with a morpholine ring. Morpholine derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates. The aldehyde group in this compound likely enhances its electrophilic reactivity compared to other morpholine derivatives, making it valuable in synthetic pathways requiring aldehyde-specific transformations .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-morpholin-4-ylbutanal

InChI

InChI=1S/C8H15NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h6H,1-5,7-8H2

InChI Key

ZZGKOQRMQKGEOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-Morpholinobutanal with structurally related morpholine derivatives, focusing on functional groups, molecular properties, and applications.

Structural and Functional Group Analysis

  • This compound: Contains a terminal aldehyde group (-CHO) attached to a butyl chain linked to a morpholine ring. This aldehyde group confers high reactivity toward nucleophiles (e.g., Grignard reagents, amines).
  • 4-Morpholinobutanenitrile (C₇H₁₁N₂O): Replaces the aldehyde with a nitrile (-CN) group, enhancing stability and resistance to oxidation. Used in cyanoalkylation reactions and as a precursor for amines .
  • 4-Morpholinopyridine (C₉H₁₂N₂O): Incorporates a pyridine ring, enabling π-π interactions and coordination chemistry. Applications include catalysis and ligand design .
  • 2-Morpholinophenol (C₁₀H₁₃NO₂): Features a phenol (-OH) group, offering hydrogen-bonding capability. Used in fine chemicals and pharmaceutical intermediates .
  • 4-Morpholinecarbonyl chloride (C₅H₈ClNO₂): Contains a reactive carbonyl chloride (-COCl) group, ideal for acylations and polymer synthesis .
  • 4-(4-Morpholinylcarbonyl)benzoic acid (C₁₂H₁₃NO₄): Combines a benzoic acid (-COOH) and morpholine-carbonyl group, enabling dual functionality in drug design and metal-organic frameworks .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Boiling/Melting Point (Estimated)
This compound C₈H₁₅NO₂ 157.21 g/mol Aldehyde, morpholine Not reported
4-Morpholinobutanenitrile C₇H₁₁N₂O 139.18 g/mol Nitrile, morpholine ~200–220°C (decomposes)
2-Morpholinophenol C₁₀H₁₃NO₂ 179.22 g/mol Phenol, morpholine 180–185°C (melting)
4-Morpholinecarbonyl chloride C₅H₈ClNO₂ 163.58 g/mol Carbonyl chloride, morpholine Reacts exothermically with water
4-(4-Morpholinylcarbonyl)benzoic acid C₁₂H₁₃NO₄ 247.24 g/mol Benzoic acid, morpholine-carbonyl >250°C (decomposes)

Key Differentiators

  • Reactivity: Aldehyde (this compound) > Carbonyl chloride (4-Morpholinecarbonyl chloride) > Nitrile (4-Morpholinobutanenitrile) > Phenol (2-Morpholinophenol).
  • Stability : Nitriles and benzoic acids exhibit higher thermal stability compared to aldehydes and carbonyl chlorides.
  • Pharmaceutical Relevance: 2-Morpholinophenol and 4-(4-Morpholinylcarbonyl)benzoic acid are prominent in drug development due to their bifunctional groups .

Research Findings and Trends

Recent studies highlight morpholine derivatives as privileged scaffolds in medicinal chemistry. For example:

  • 2-Morpholinophenol: Demonstrated antitumor activity in vitro by inhibiting tubulin polymerization .
  • 4-Morpholinobutanenitrile: Used to synthesize novel corrosion inhibitors for industrial metals .
  • 4-(4-Morpholinylcarbonyl)benzoic acid : Investigated as a linker in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

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